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improving the therapeutic index of Mini Gastrin I human analogs

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Compound of Interest				
Compound Name:	Mini Gastrin I, human			
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Welcome to the Technical Support Center for Mini Gastrin I Human Analogs. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the therapeutic index of these compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common challenges encountered during the development of Mini Gastrin I analogs.

Q1: What is the therapeutic index, and why is it a critical focus for Mini Gastrin I analogs?

A: The therapeutic index is the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect. For radiolabeled Mini Gastrin I analogs used in Peptide Receptor Radionuclide Therapy (PRRT), a high therapeutic index is crucial. It means maximizing the radiation dose delivered to cholecystokinin-2 receptor (CCK2R)-expressing tumors while minimizing radiation exposure to healthy organs, particularly the kidneys.[1][2] The primary challenges in achieving a favorable therapeutic index are the rapid enzymatic degradation of the peptides in vivo and high accumulation of radioactivity in the kidneys, which can lead to nephrotoxicity.[1][3]



Q2: What are the primary obstacles in the clinical development of Mini Gastrin I analogs?

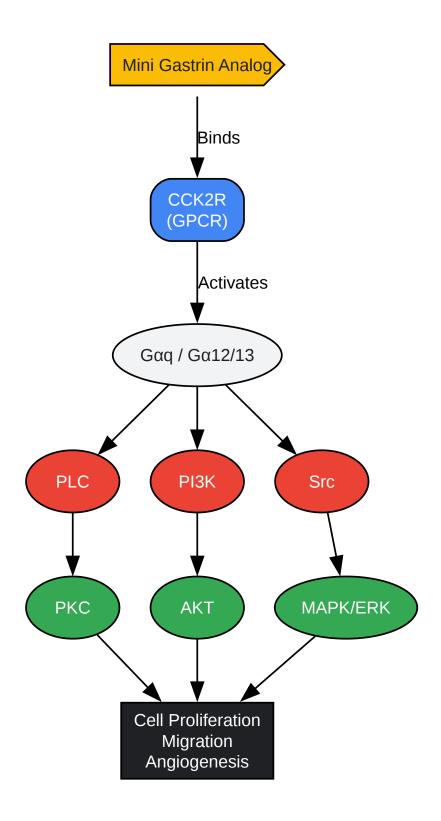
A: The two main challenges in the development of CCK2R-targeting radiopeptides are:

- High Kidney Uptake: Radiolabeled analogs are primarily cleared through the kidneys. High
 retention in the renal tubules is a major concern for PRRT as the accumulated radioactivity
 can cause nephrotoxicity.[1][2] Strategies to mitigate this include modifying the peptide
 sequence, such as deleting the N-terminal pentaglutamic acid sequence which has been
 shown to mediate kidney uptake.[2][4]
- Low In Vivo Stability: Native peptides are susceptible to rapid degradation by proteases in the bloodstream.[5][6] This enzymatic degradation reduces the amount of intact, functional radiopharmaceutical that reaches the tumor, thereby impairing imaging quality and therapeutic efficacy.[1][7]

Q3: What is the cellular mechanism of action for Mini Gastrin I analogs?

A: Mini Gastrin I analogs function by binding with high affinity to the cholecystokinin-2 receptor (CCK2R), a G-protein-coupled receptor (GPCR).[8][9] The CCK2R is overexpressed in various human cancers, including medullary thyroid carcinoma (MTC), small cell lung cancer (SCLC), and some gastrointestinal stromal tumors.[10][11] Upon binding, the receptor activates several downstream signaling pathways, primarily through Gαq and Gα12/13 proteins.[8][9] These pathways include the Phospholipase C (PLC)/Protein Kinase C (PKC), MAPK/ERK, and PI3K/AKT cascades, which promote cell proliferation, migration, and angiogenesis.[8][9][12] Targeting this receptor allows for the delivery of diagnostic (e.g., ⁶⁸Ga, ¹¹¹In) or therapeutic (e.g., ¹⁷⁷Lu, ⁹⁰Y) radionuclides directly to tumor cells.





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Caption: CCK2R signaling pathway activated by Mini Gastrin analogs.



Section 2: Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during experiments.

Problem 1: Low Radiolabeling Efficiency or Purity

Q: My radiolabeling yield with ¹⁷⁷Lu, ¹¹¹In, or ⁶⁸Ga is consistently below 95% radiochemical purity (RCP). What are the common causes and solutions?

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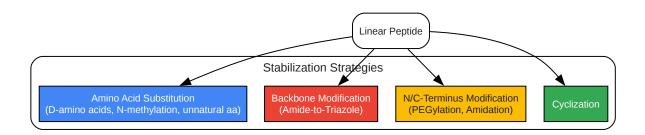
Potential Cause	Troubleshooting Step	Explanation
Incorrect pH	Verify the pH of the reaction buffer. For DOTA-conjugates with trivalent metals like ¹⁷⁷ Lu and ¹¹¹ In, the optimal pH is typically between 4.0 and 5.0.	The chelator (e.g., DOTA) requires a specific pH range to efficiently complex the radiometal. Deviations can significantly reduce labeling efficiency.
Metal Contamination	Use high-purity water and reagents. Ensure all labware is metal-free or has been acidwashed. Analyze precursor solution for trace metal content.	Competing metal ions (e.g., Fe ³⁺ , Zn ²⁺ , Cu ²⁺) can occupy the chelator, preventing the radiometal from binding. This is a known challenge, especially for low-concentration peptide formulations.[13]
Suboptimal Temperature/Time	Optimize incubation temperature and time. For ¹¹¹ In and ¹⁷⁷ Lu, labeling is often performed at 90-95°C for 15-20 minutes.[13][14] For ⁶⁸ Ga, labeling is faster and can occur at lower temperatures.	These parameters are crucial for the kinetics of the chelation reaction. Insufficient heat or time will result in an incomplete reaction.
Peptide/Chelator Degradation	Store peptide aliquots lyophilized at -20°C or below. [15] Avoid repeated freeze- thaw cycles. Confirm peptide integrity via mass spectrometry.	The peptide or the DOTA chelator can degrade over time, especially in solution, leading to poor labeling performance.
Presence of Oxidizing Agents	Add radical scavengers like ascorbic acid or gentisic acid to the reaction mixture.[13]	Radiolysis can occur, especially with high activities of radionuclides, which damages the peptide and reduces RCP. Scavengers protect the molecule.



Problem 2: Poor In Vitro or In Vivo Stability

Q: My analog shows rapid degradation in serum stability assays and in vivo metabolic studies. How can I improve its stability?

A: Enhancing metabolic stability is key to improving tumor targeting.[16] The primary cleavage sites for minigastrin are often between Tyr-Gly, Gly-Trp, and Asp-Phe residues.[17] Several chemical modification strategies can be employed to protect the peptide from enzymatic degradation.[6][18][19]



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Caption: Key strategies to enhance the stability of peptide analogs.

- Site-Specific C-Terminal Modifications: This is the most effective region to modify.
 - Replace Methionine (Met) with an unnatural amino acid like Norleucine (Nle) or N-methylated Nle.[15][16]
 - Replace Phenylalanine (Phe) with a bulkier aromatic amino acid like 1-Naphthylalanine (1-Nal).[15][16]
 - The combination of these substitutions, as seen in DOTA-MGS5, has been shown to dramatically increase stability and tumor uptake.[20][21]
- N-Terminal Modifications:



- Introduce Proline into the N-terminal sequence to increase rigidity and stability.[11][14][22]
- Modify the N-terminal (D)Glu sequence. Varying the number of D-Glu residues can optimize the biodistribution profile.[23]
- Backbone Modifications:
 - Replace a labile amide bond with a metabolically stable 1,4-disubstituted 1,2,3-triazole.
 This has been shown to improve both stability and receptor affinity.[1][7][24]

Problem 3: High Kidney Retention in Biodistribution Studies

Q: My analog shows promising tumor uptake, but the kidney uptake (%IA/g) is unacceptably high. What strategies can reduce nephrotoxicity?



Strategy	Methodology	Rationale
Sequence Modification	Synthesize analogs that lack the N-terminal pentaglutamic acid sequence (e.g., MG11). [23]	The highly acidic penta-Glu sequence has been identified as a primary contributor to high kidney retention.[2][4] Its removal can decrease kidney uptake by a factor of 20, although it may also slightly lower tumor uptake.[2][4]
Amino Acid Insertion	Insert positively charged (e.g., Histidine) or neutral amino acids into the sequence.	Changing the overall charge and properties of the peptide can alter its interaction with renal reabsorption mechanisms. Insertion of His residues has been shown to reduce kidney uptake.[2][4]
Co-injection	Co-administer positively charged amino acids (e.g., lysine, arginine) or plasma expanders (e.g., Gelofusine) with the radiolabeled peptide.	These agents can saturate the tubular reabsorption pathways in the kidneys, reducing the uptake of the radiolabeled peptide and promoting its excretion.
Pharmacological Inhibition	Co-inject a neutral endopeptidase (NEP) inhibitor such as phosphoramidon.[14]	This can increase the bioavailability of the intact radiopeptide in circulation, leading to higher tumor uptake relative to kidney background. [14]

Section 3: Key Experimental Protocols

Detailed methodologies for standard experiments are provided below.



Protocol 1: Radiolabeling of DOTA-Peptides with Lutetium-177

This protocol is adapted for labeling DOTA-conjugated Mini Gastrin I analogs like DOTA-MGS5.

- Preparation: In a sterile, metal-free microcentrifuge tube, combine 5-10 μg of the DOTApeptide with 100 μL of a metal-free buffer (e.g., 0.1 M sodium acetate, pH 4.5).
- Radionuclide Addition: Add 200-500 MBq of ¹⁷⁷LuCl₃ solution to the peptide mixture.
- Incubation: Gently vortex the mixture and incubate at 95°C for 20 minutes in a dry heat block.[14]
- Quality Control: After incubation, cool the vial to room temperature. Determine the
 radiochemical purity (RCP) using radio-HPLC. A typical system uses a C18 column with a
 gradient of water/acetonitrile containing 0.1% TFA. The RCP should be ≥95%.
- Purification (if needed): If RCP is <95% or for in vivo studies, purify the product using a C18 solid-phase extraction (SPE) cartridge to remove free ¹⁷⁷Lu and hydrophilic impurities.[14]
 [15] Elute the purified product with a small volume of 50-70% ethanol.

Protocol 2: In Vitro Stability Assay in Human Serum

- Preparation: Add the purified ¹⁷⁷Lu-labeled peptide (approx. 1 MBq) to 500 μL of fresh human serum.
- Incubation: Incubate the mixture in a shaker at 37°C.
- Sampling: At various time points (e.g., 1h, 4h, 24h), take a 50 μL aliquot of the serum mixture.
- Protein Precipitation: Add 100 μL of cold acetonitrile to the aliquot to precipitate the serum proteins. Centrifuge at 14,000 rpm for 5 minutes.
- Analysis: Analyze the supernatant, which contains the peptide and its metabolites, by radio-HPLC using the same system as for quality control.

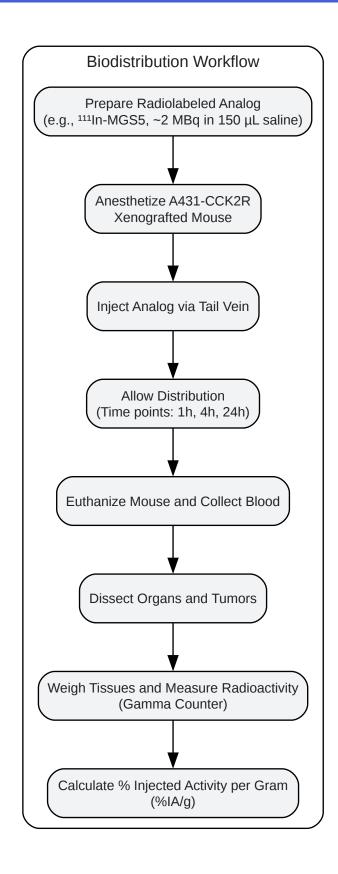


 Quantification: Calculate the percentage of intact radiopeptide at each time point by integrating the area of the corresponding peak in the radiochromatogram.

Protocol 3: In Vivo Biodistribution Study

This protocol outlines the workflow for assessing tumor targeting and organ distribution in a xenograft mouse model.





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Caption: Standard experimental workflow for in vivo biodistribution studies.



- Animal Model: Use female athymic BALB/c nude mice (6-8 weeks old) bearing subcutaneous A431-CCK2R xenografts on one flank and A431-mock (control) xenografts on the other.[14][20]
- Injection: Inject approximately 2-4 MBq (20-100 pmol) of the purified, radiolabeled peptide in ~150 μL of saline into the tail vein of each mouse (n=4 per group/time point).[14][17]
- Distribution: Allow the compound to distribute for the desired time points (e.g., 1h, 4h, 12h, 24h).[14]
- Dissection: At each time point, euthanize the mice. Collect blood via cardiac puncture and dissect relevant organs (kidneys, liver, stomach, spleen, pancreas, muscle, bone, etc.) and the tumors.
- Measurement: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter, along with standards prepared from the injected dose.
- Calculation: Express the results as the percentage of the injected activity per gram of tissue (%IA/g). Calculate tumor-to-organ ratios (e.g., tumor-to-kidney, tumor-to-blood) to evaluate targeting efficacy.

Section 4: Data Reference Tables

The following tables summarize quantitative data for key Mini Gastrin I analogs to facilitate comparison.

Table 1: In Vitro Properties of Selected Mini Gastrin I Analogs



Analog	Radiolabel	IC50 (nM)	Cell Line	Cell Uptake (4h, % added activity)	Reference(s)
DOTA-MGS5	⁶⁸ Ga	~1.0	A431-CCK2R	~50-60%	[20][25]
DOTA-MGS5	¹¹¹ ln / ¹⁷⁷ Lu	~1.0	A431-CCK2R	~50-60%	[20]
[^{99m} Tc]Demog astrin 2	^{99m} Tc	~1.0	AR4-2J	N/A	[26][27]
[¹¹¹ ln]ln-CP04 (PP-F11N)	¹¹¹ ln	N/A	AR42J	14.4 ± 0.8%	[25]
DOTA-[(N- Me)1Nal ⁸]MG S5	¹¹¹ ln	~1.0-3.0	A431-CCK2R	~35-47%	[15]
DOTA-Proline Analogs	¹¹¹ ln / ¹⁷⁷ Lu	~1.0	A431-CCK2R	N/A	[14]

N/A: Data not available in the cited sources.

Table 2: In Vivo Biodistribution in A431-CCK2R Xenograft Mice (4h p.i.)



Analog	Radiolab el	Tumor Uptake (%IA/g)	Kidney Uptake (%IA/g)	Stomach Uptake (%IA/g)	Tumor/Ki dney Ratio	Referenc e(s)
DOTA- MGS5	¹¹¹ ln / ¹⁷⁷ Lu	~20-25%	~3-5%	~1-3%	~4.0 - 6.0	[20]
[^{99m} Tc]Tc- HYNIC- MGS5	^{99m} Tc	24.75 ± 4.38%	7.8 ± 1.2%	1.3 ± 0.3%	~3.2	[28]
[^{99m} Tc]Tc- HYNIC- MGS11	^{99m} Tc	42.48 ± 6.99%	13.0 ± 1.9%	10.4 ± 2.4%	~3.3	[28]
[¹⁷⁷ Lu]Lu- Proline Analog 2	¹⁷⁷ Lu	46.2 ± 10.1%	10.3 ± 1.7%	3.3 ± 0.6%	~4.5	[14]
[¹¹¹ ln]ln- DOTA-[(N- Me)1Nal ⁸] MGS5	¹¹¹ ln	48.1 ± 9.2%	N/A	4.2 ± 0.5%	N/A	[15]
[¹¹¹ ln]ln- CP04 (PP- F11)	¹¹¹ In	~6-9%	~10-15%	N/A	~0.6	[29]

Values are approximate and compiled from different studies for comparative purposes. Experimental conditions may vary.

Table 3: Summary of Chemical Modifications and Their Impact



Modification Strategy	Example Analog/Chang e	Primary Effect(s)	Key Benefit(s)	Potential Drawback(s)
C-Terminal Stabilization	DOTA-MGS5: Met → (N-Me)Nle; Phe → 1Nal	Increased resistance to enzymatic degradation.[16]	High in vivo stability, high tumor uptake, excellent tumor- to-kidney ratio. [20]	Increased lipophilicity may alter biodistribution.
N-Terminal Stabilization	Inclusion of Proline in N- terminal sequence	Increased peptide chain rigidity.[11]	Enhanced stability and high tumor uptake. [14]	Minimal effect on receptor affinity.
Backbone Modification	Amide replaced by 1,2,3-Triazole	Blocks protease cleavage at modification site. [1]	Improved stability and potentially higher receptor affinity. [7]	Requires complex, non- standard peptide synthesis.
Removal of Penta-Glu	MG11 vs. full Minigastrin	Drastically reduced kidney retention.[2]	Lower risk of nephrotoxicity.	May slightly reduce overall tumor uptake.[2]
Chelator Modification	^{99m} Tc- Demogastrin (tetraamine chelator)	Allows labeling with ^{99m} Tc for SPECT imaging.	High labeling efficiency and specific tumor localization.[26]	Different pharmacokinetic s compared to DOTA-analogs.

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